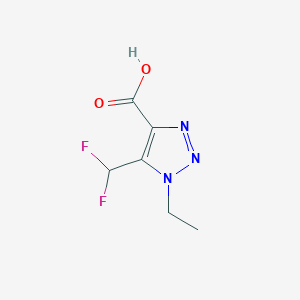
5-(Difluoromethyl)-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Difluoromethyl)-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in the field of organic chemistry. This compound features a triazole ring, which is known for its stability and versatility in various chemical reactions. The presence of the difluoromethyl group adds unique properties to the compound, making it valuable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the introduction of the difluoromethyl group into the triazole ring. One common method is the difluoromethylation of a suitable precursor, such as a triazole derivative, using difluoromethylating agents. This process often requires the use of metal catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Difluoromethyl)-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazole ring.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized triazole derivatives .
Wissenschaftliche Forschungsanwendungen
5-(Difluoromethyl)-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s stability and reactivity make it useful in biochemical studies, including enzyme inhibition and protein labeling.
Wirkmechanismus
The mechanism of action of 5-(Difluoromethyl)-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, influencing biological pathways. The triazole ring’s stability contributes to the compound’s overall effectiveness in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Difluoromethyl-1-phenyl-1H-tetrazole: Another compound with a difluoromethyl group, known for its reactivity and use in organic synthesis.
7-Difluoromethylpyrazolo[1,5-a]pyrimidines: These compounds also feature the difluoromethyl group and are studied for their biological activity.
Uniqueness
5-(Difluoromethyl)-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid stands out due to its unique combination of the difluoromethyl group and the triazole ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for a wide range of applications .
Eigenschaften
Molekularformel |
C6H7F2N3O2 |
|---|---|
Molekulargewicht |
191.14 g/mol |
IUPAC-Name |
5-(difluoromethyl)-1-ethyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C6H7F2N3O2/c1-2-11-4(5(7)8)3(6(12)13)9-10-11/h5H,2H2,1H3,(H,12,13) |
InChI-Schlüssel |
AZKCZFTVHOVVBK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=C(N=N1)C(=O)O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl (R)-3-hydroxy-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B13342369.png)
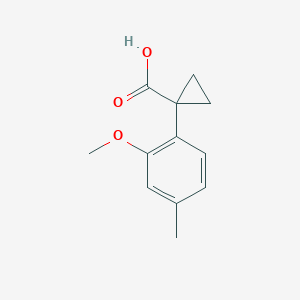


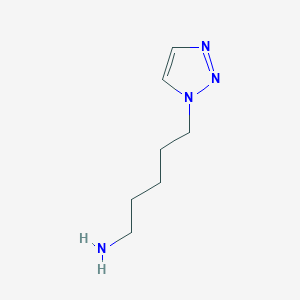


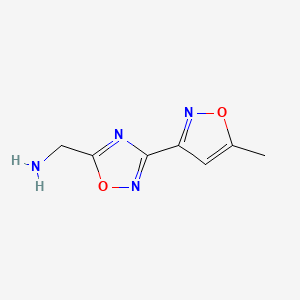
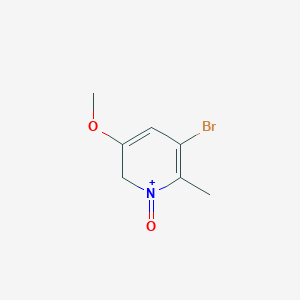
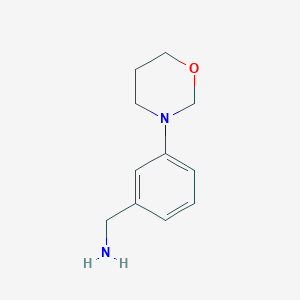
![5,5-Difluoro-1-azaspiro[3.3]heptane](/img/structure/B13342416.png)
